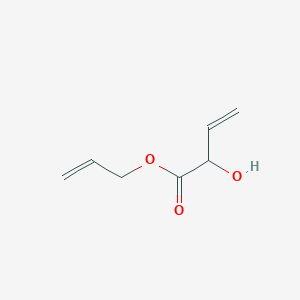
2-Hydroxy-But-3-Enoic Acid Allyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-But-3-Enoic Acid Allyl Ester is an organic compound with the molecular formula C7H10O3 It is an ester derivative of 2-hydroxybut-3-enoic acid and allyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-But-3-Enoic Acid Allyl Ester typically involves the esterification of 2-hydroxybut-3-enoic acid with allyl alcohol. One common method includes the use of a base such as potassium carbonate (K2CO3) and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, around 45°C, for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of esterification and the use of catalysts and solvents in a controlled environment would likely be applied on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-But-3-Enoic Acid Allyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Conditions may vary, but typical reagents include halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-But-3-Enoic Acid Allyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-But-3-Enoic Acid Allyl Ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Butenoic Acid: Similar in structure but lacks the ester group.
Allyl Acetate: Contains an allyl group but differs in the acid component.
2-Hydroxy-But-3-enoic Acid: The parent acid without the esterification.
Uniqueness
2-Hydroxy-But-3-Enoic Acid Allyl Ester is unique due to the combination of its hydroxyl, ester, and allyl functional groups.
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
prop-2-enyl 2-hydroxybut-3-enoate |
InChI |
InChI=1S/C7H10O3/c1-3-5-10-7(9)6(8)4-2/h3-4,6,8H,1-2,5H2 |
InChI Key |
HOAPRVOMYGIBCZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















